molecular formula C9H14ClN3O B8250052 6-Cyclobutoxypyridine-2,3-diamine hydrochloride

6-Cyclobutoxypyridine-2,3-diamine hydrochloride

Cat. No.: B8250052
M. Wt: 215.68 g/mol
InChI Key: WYHCEMUDRMAZKK-UHFFFAOYSA-N
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Description

6-Cyclobutoxypyridine-2,3-diamine hydrochloride is a substituted pyridine derivative featuring a cyclobutoxy group at the 6-position and two amine groups at the 2- and 3-positions, with the hydrochloride salt enhancing its stability and solubility.

Properties

IUPAC Name

6-cyclobutyloxypyridine-2,3-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-7-4-5-8(12-9(7)11)13-6-2-1-3-6;/h4-6H,1-3,10H2,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHCEMUDRMAZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC(=C(C=C2)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutoxypyridine-2,3-diamine hydrochloride typically involves the reaction of cyclobutanol with pyridine-2,3-diamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and high purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and verify the chemical composition of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutoxypyridine-2,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that 6-Cyclobutoxypyridine-2,3-diamine hydrochloride acts as an agonist for G-protein coupled receptor 40 (GPR40). This receptor is implicated in glucose metabolism and insulin secretion, making the compound a candidate for treating Type 2 diabetes mellitus and associated metabolic disorders such as obesity and dyslipidemia .

Case Study: Diabetes Treatment
A study highlighted in a patent application demonstrated that compounds similar to this compound effectively modulate GPR40 activity, leading to improved glycemic control in diabetic models. The findings suggest that this compound could play a significant role in developing new therapies for diabetes management .

Anti-inflammatory Applications

Mechanism of Action
The compound has been shown to inhibit specific inflammatory pathways, particularly those mediated by the JNK signaling cascade. By modulating these pathways, it can reduce the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

In Vitro Studies
Laboratory experiments demonstrated that this compound significantly reduced inflammatory markers in cell cultures exposed to inflammatory stimuli. The concentration-response relationship indicated effective inhibition at micromolar concentrations, suggesting its potential as an anti-inflammatory agent.

Antitumor Activity

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionObservations
Diabetes ManagementGPR40 AgonismImproved glycemic control in models
Anti-inflammatoryJNK Pathway InhibitionReduced cytokine levels in vitro
AntitumorInduction of ApoptosisCytotoxic effects on cancer cell lines

Future Research Directions

Further research is needed to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity will be crucial for optimizing efficacy and minimizing side effects.
  • In Vivo Studies : More comprehensive animal studies are necessary to validate the therapeutic effects observed in vitro and assess safety profiles.
  • Combination Therapies : Investigating the compound's potential in combination with existing therapies could enhance treatment outcomes for conditions like diabetes and cancer.

Mechanism of Action

The mechanism of action of 6-Cyclobutoxypyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-cyclobutoxypyridine-2,3-diamine hydrochloride with structurally or functionally related compounds, focusing on synthesis, substituent groups, and applications.

Structural Analogues in Anti-HIV Research

Compounds such as monosubstituted cyclam derivatives (e.g., pyridine- or aminophenyl-modified cyclam) share structural similarities with this compound, particularly in their nitrogen-rich frameworks. For example:

  • Monosubstituted cyclam with pyridine groups (Figure 3d in ) also exhibits antiviral properties, though synthetic routes differ (e.g., phthaloyl protecting groups are used instead of cyclobutoxy modifications) .

Key Differences :

  • The cyclobutoxy group may confer unique steric or electronic properties compared to linear polyamine substituents in cyclam analogues.
Diamine-Containing Pharmaceutical Impurities

Several diamine-based impurities and reference standards share functional group similarities:

Compound Name CAS No. Structure Application
N-[3-(10,11-Dihydro-5H-dibenzo-[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine Dihydrochloride 1838-02-4 Branched diamine with aromatic and aliphatic amines Pharmaceutical impurity standard (e.g., in antipsychotics)
N-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine (Impurity D in Alfuzosin Hydrochloride) Not provided Quinazoline-linked diamine Impurity in antihypertensive drugs
This compound Not provided Pyridine with cyclobutoxy and diamino groups Research chemical (exact application under study)

Key Differences :

  • The target compound’s pyridine core distinguishes it from dibenzoazepine or quinazoline-based analogues, which are more common in CNS or cardiovascular drugs.
  • Its cyclobutoxy group is absent in other diamine impurities, suggesting distinct reactivity or metabolic pathways.
Commercial Availability and Pricing

This compound is priced significantly higher than other diamine derivatives, indicating complex synthesis or niche demand:

Compound Price (1g) Supplier
This compound €1,398.00 CymitQuimica
N-[3-(10,11-Dihydro-5H-dibenzo-[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine Dihydrochloride Not listed Reference Standards 2018
Chlorpromazine Hydrochloride (pharmaceutical-grade) Not listed Reference Standards 2018

Biological Activity

6-Cyclobutoxypyridine-2,3-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclobutane ring attached to a pyridine moiety with two amino groups. This unique structure contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors, influencing various biochemical pathways. The cyclobutane ring enhances the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Biological Activity Profiles

Research indicates that this compound exhibits diverse biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis through interaction with tubulin .
  • Neuroprotective Effects : Some analogues have shown potential in enhancing cognitive function and memory in animal models, possibly through modulation of neurotransmitter systems .
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, indicating a potential role as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveImproves cognitive function in rodent models
AntimicrobialEffective against specific bacterial strains

Table 2: Mechanistic Insights

MechanismDescriptionReference
Tubulin InteractionBinds to tubulin, disrupting polymerization
Enzyme ModulationAlters enzyme activity in metabolic pathways
Membrane PenetrationEnhanced lipophilicity allows cellular uptake

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor effects of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of a related compound in a rat model of cognitive impairment. Administration of the compound resulted in significant improvements in memory tasks compared to control groups, supporting its role as a neuroprotective agent.

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